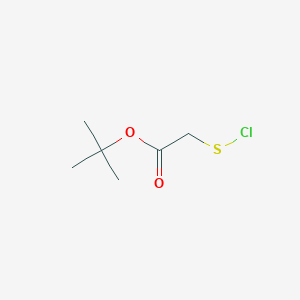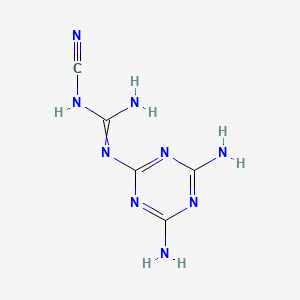![molecular formula C14H18O3 B12565721 2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl- CAS No. 197640-96-3](/img/structure/B12565721.png)
2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl- is an organic compound that features a butanone group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl- typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient catalysts and continuous reaction systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO₄ or OsO₄.
Reduction: Reduction reactions can be carried out using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl- has several applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in the preparation of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as an inhibitor of certain enzymes.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor of specific enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl- include:
1,3-Dioxanes: Compounds with a similar dioxolane ring structure.
Other substituted butanones: Compounds with similar butanone and phenyl ring structures.
Uniqueness
The uniqueness of 2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl- lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
197640-96-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methylbutan-2-one |
InChI |
InChI=1S/C14H18O3/c1-10(2)13(15)9-11-4-3-5-12(8-11)14-16-6-7-17-14/h3-5,8,10,14H,6-7,9H2,1-2H3 |
InChI Key |
QOGIRCMWZUSMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=CC(=CC=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


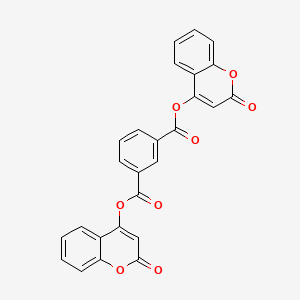
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
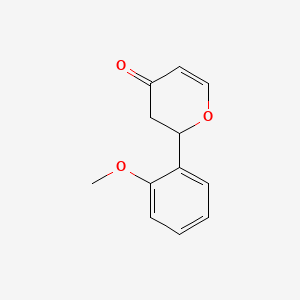
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)
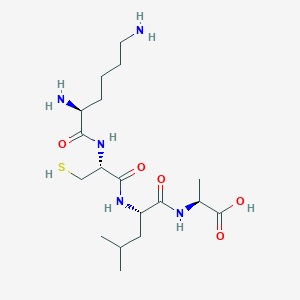
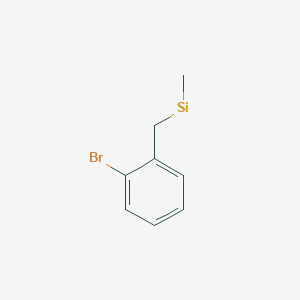
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
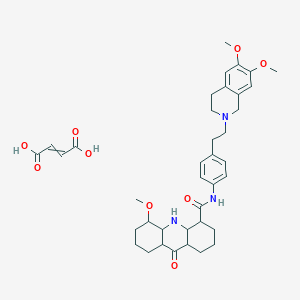
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
